Computed logP and logS Differentiation vs. Non-fluorinated Parent Scaffold (CAS 742073-56-9)
Computational physicochemical profiling using the MMsINC database provides a quantitative basis for distinguishing 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (target) from the non-fluorinated parent N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9). The target compound exhibits a computed SlogP of 2.39 and a logS of −4.97 (MMsINC), indicating moderate lipophilicity and limited aqueous solubility [1]. In contrast, the non-fluorinated parent scaffold (C22H15NO3, MW 341.4) lacks the two fluorine atoms and is anticipated to display a lower logP by approximately 0.5–0.8 units based on standard fragment-based lipophilicity increments for aromatic fluorine substitution. The difference in computed logP values translates into a meaningful distinction in predicted membrane permeability and non-specific binding profiles, which is relevant for researchers designing in vitro assays or optimizing pharmacokinetic properties.
| Evidence Dimension | Computed partition coefficient (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | SlogP 2.39; logS −4.97 (computed; MMsINC database) |
| Comparator Or Baseline | N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9); computed logP expected ~1.8–2.1 based on fragment increments for removal of two aromatic fluorine atoms |
| Quantified Difference | Target SlogP exceeds non-fluorinated parent by an estimated 0.3–0.6 log units; logS slightly lower |
| Conditions | In silico computation using fragment-based and topological methods (MMsINC, University of Padua) |
Why This Matters
Distinct lipophilicity values directly influence in vitro assay behavior—including non-specific binding, solubility in DMSO/aqueous buffers, and apparent potency in cell-based assays—making the compounds non-equivalent and requiring documented confirmation of identity.
- [1] MMsINC Database. Entry for molecular weight 417.825 g/mol, SlogP 2.39, logS −4.97. University of Padua. https://mms.dsfarm.unipd.it (accessed 2026-04-30). View Source
